N-(4-iodo-2-methylphenyl)propanamide
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Description
N-(4-iodo-2-methylphenyl)propanamide is a chemical compound that belongs to the class of arylpropanamides. It is also known as 4-Iodo-2-methyl-N-phenylpropanamide or IMP. This compound has gained significant attention in recent years due to its potential use in scientific research.
Scientific Research Applications
Antibacterial Activity
Research involving derivatives of propanamide, such as N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(4-methylphenyl)amino]propanamide, has demonstrated notable antibacterial activity. For example, some synthesized compounds in this category showed good antibacterial activity against Rhizobium radiobacter, indicating potential applications in antimicrobial treatments (Tumosienė et al., 2012).
Cancer Research
In cancer research, certain propanamide derivatives, like bicalutamide, have been used in the treatment of prostate cancer. Quantum chemical studies of these compounds have contributed to a better understanding of their molecular properties, which is crucial for developing more effective cancer treatments (Otuokere & Amaku, 2015).
Pharmacokinetics and Metabolism Studies
Propanamide derivatives have been studied for their pharmacokinetic and metabolic profiles in preclinical studies. For instance, S-1, a selective androgen receptor modulator, demonstrated a low clearance and moderate volume of distribution in rats, providing insights into the ideal pharmacokinetic characteristics of propanamides in preclinical research (Wu et al., 2006).
Solubility and Physicochemical Studies
The solubility of propanamide derivatives in various solvent mixtures has been extensively studied. These studies are crucial for understanding the compound's physicochemical properties, which is essential for drug formulation and development (Pascual et al., 2017).
Immunological and Bioactive Studies
Propanamide derivatives have also been investigated for their immunosuppressive activities. For example, N-aryl-3-(indol-3-yl)propanamides exhibited significant inhibitory activity on murine splenocytes proliferation, suggesting their potential in developing immunosuppressive drugs (Giraud et al., 2010).
properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-3-10(13)12-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRHCOGOLDSRRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)I)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2-methylphenyl)propanamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.